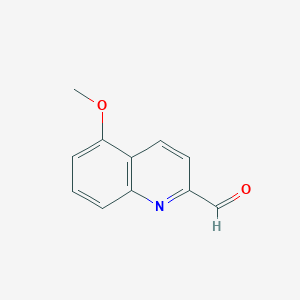![molecular formula C11H11ClO B13976745 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is a chemical compound characterized by a spirocyclic structure, which includes a naphthalene ring fused to an oxirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of a naphthalene derivative with an epoxide in the presence of sulfuric acid can yield the desired spiro compound . The reaction typically proceeds well in ethanol, and the organic extracts are dried over sodium sulfate before being filtered and evaporated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce naphthalen-1-ol derivatives .
科学的研究の応用
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
類似化合物との比較
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: This compound shares a similar spirocyclic structure but includes a benzothiazine ring instead of a naphthalene ring.
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Another related compound with a benzothiadiazine ring, used in different chemical and biological applications.
Uniqueness
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its specific combination of a naphthalene ring and an oxirane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
7-chlorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
InChI |
InChI=1S/C11H11ClO/c12-9-3-4-10-8(6-9)2-1-5-11(10)7-13-11/h3-4,6H,1-2,5,7H2 |
InChIキー |
AIGNHNLQDXEPCJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
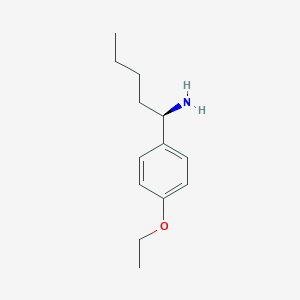
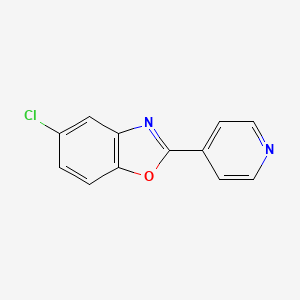
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)


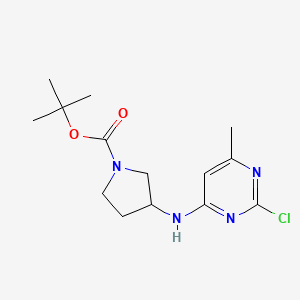
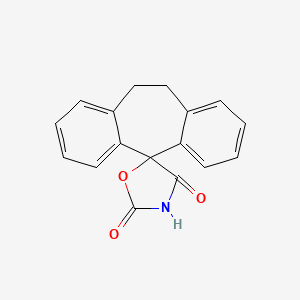
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
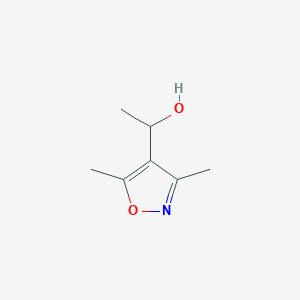
![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
